[(Z)-2-nitroprop-1-enyl]benzene
Overview
Description
It has the molecular formula C₉H₉NO₂ and is a light-yellow crystalline solid with a distinct smell . This compound is widely used in the pharmaceutical industry and has various applications in scientific research.
Preparation Methods
[(Z)-2-nitroprop-1-enyl]benzene can be synthesized through the Henry reaction, which involves the reaction of benzaldehyde and nitroethane in the presence of a basic catalyst such as n-butylamine . The reaction is a variant of a Knoevenagel condensation reaction. The product can be purified by recrystallization using solvents like hexane, methanol, ethanol, or isopropanol .
Chemical Reactions Analysis
[(Z)-2-nitroprop-1-enyl]benzene undergoes various chemical reactions, including:
Scientific Research Applications
[(Z)-2-nitroprop-1-enyl]benzene is used in various scientific research applications, including:
Pharmaceuticals: It is employed in the synthesis of amphetamine mixtures used to treat ADHD and narcolepsy
Organic Chemistry: The compound is used as an intermediate in the synthesis of various organic compounds.
Industrial Applications: It is used in the production of certain chemicals and materials.
Mechanism of Action
The mechanism of action of [(Z)-2-nitroprop-1-enyl]benzene involves the deprotonation of nitroethane by a basic catalyst to form a resonance-stabilized anion. This anion nucleophilically adds to benzaldehyde, forming a β-nitro alcohol, which is subsequently dehydrated to yield the nitroalkene . The compound can undergo further reduction or hydrogenation reactions to form various products.
Comparison with Similar Compounds
[(Z)-2-nitroprop-1-enyl]benzene is similar to other nitrostyrenes, such as β-methyl-β-nitropropene and trans-beta-Methyl-beta-Nitrostyrene . These compounds share similar chemical properties and are used in similar applications. this compound is unique in its specific use in the synthesis of amphetamine mixtures and its distinct chemical structure.
Similar Compounds
- β-methyl-β-nitropropene
- trans-beta-Methyl-beta-Nitrostyrene
- (2-Nitro-1-propenyl)benzene
Properties
IUPAC Name |
[(Z)-2-nitroprop-1-enyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSVFWFSJDAYBM-FPLPWBNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336392 | |
Record name | [(1Z)-2-Nitroprop-1-en-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58321-79-2, 705-60-2 | |
Record name | (Z)-(2-Nitroprop-1-enyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058321792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(1Z)-2-Nitroprop-1-en-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Nitropropenyl)-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Z)-(2-NITROPROP-1-ENYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7QR2EB4RP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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